molecular formula BiBr3 B147885 Bismuthine, tribromo- CAS No. 7787-58-8

Bismuthine, tribromo-

Cat. No. B147885
CAS RN: 7787-58-8
M. Wt: 448.69 g/mol
InChI Key: TXKAQZRUJUNDHI-UHFFFAOYSA-K
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Description

Bismuthine, tribromo-, refers to a class of organobismuth compounds where three organic groups are bonded to a bismuth atom. These compounds are of interest due to their unique properties and potential applications in various fields, including materials science and organic synthesis.

Synthesis Analysis

The synthesis of triarylbismuthines can be achieved through the reaction of bismuth trichloride with organomagnesium bromides, as demonstrated in the synthesis of crowded triarylbismuthines. The reaction proceeds smoothly with mesityl- and 2,4,6-triisopropylphenylmagnesium bromides to form the corresponding triarylbismuthines in good yields[“]. Additionally, tris(5-bromo-2-methoxyphenyl)bismuth dicarboxylates have been synthesized by reacting tris(5-bromo-2-methoxyphenyl)bismuth with carboxylic acids in the presence of hydrogen peroxide[“].

Molecular Structure Analysis

The molecular structure of these compounds can be quite complex. For instance, tris(para-tolyl)bismuth bis(bromodifluoroacetate) has been characterized by X-ray diffraction, revealing a distorted trigonal-bipyramidal coordination around the bismuth atom[“]. Similarly, the crystal structure of tri(m-ethoxyphenyl)bismuthine has been determined, showing an orthorhombic system with specific cell parameters[“].

Chemical Reactions Analysis

Bismuthine derivatives can undergo various chemical reactions. For example, tris(2-pyridyl) bismuthines exhibit reactivity with metal ions and can act as ligands or undergo noninnocent reactivity, leading to pyridyl coupling[“]. The synthesis of tris(1,1'-formylferrocenyl) bismuthine showcases the potential for creating asymmetrically substituted group V compounds[“].

Physical and Chemical Properties Analysis

The physical and chemical properties of bismuthine derivatives are influenced by their molecular structure. For instance, a trisarylborane-Bi(III) complex displays photoluminescent properties, acting as a fluorescent emitter at room temperature and a phosphorescent emitter at low temperatures[“]. The polymorphs of tris(thienyl)bismuthine exhibit an enantiotropic phase transition, with the formation of centrosymmetric dimers based on London dispersion type bismuth-π heteroarene interactions[“].

Scientific research applications

Synthesis and Structural Studies

  • Bismuthine compounds have been synthesized and characterized using techniques like NMR spectroscopy and X-ray crystallography. For instance, the synthesis and structure of tris(selenophenyl)bismuthine and other bismuthine compounds containing C-heterocyclic selenophene rings are notable contributions in this area (Sharma et al., 2005).

Biological Activities

  • Certain bismuthine compounds exhibit significant biological activities. Tris(selenophenyl)bismuthine, for instance, has shown selectivity for inhibiting carcinogenic cell growth, highlighting its potential in cancer research (Sharma et al., 2005).

Coordination Chemistry

  • Bismuthine derivatives have been utilized in coordination chemistry, forming complexes with other elements. Studies on coordination complexes containing multidentate ligands, including those with bismuthine, have contributed to our understanding of such molecular structures (Levason et al., 1977).

Enantiotropic Phase Transition

  • Bismuthine compounds have been studied for their phase transition properties. For example, research on the enantiotropic phase transition of tris(thienyl)bismuthine polymorphs provides insights into dispersion type metalπ interactions, which are crucial for materials science (Preda et al., 2017).

Catalytic Applications

  • Bismuthine compounds have been investigated for their catalytic effects, such as in the curing of solid propellants, demonstrating their versatility in industrial applications (Li Zhan-xiong, 2010).

Herbicidal and Cytotoxic Activities

  • Research on bismuthine compounds containing aromatic heterocycles has revealed their herbicidal and cytotoxic activities, which could have implications for agricultural and pharmaceutical applications (Cespedes et al., 2003).

Ligand Reactivity and Coordination

  • Bismuthine ligands have been studied for their reactivity and coordination capabilities with various metal ions, contributing to inorganic and organometallic chemistry (García‐Romero et al., 2020).

Antifungal Applications

  • Bismuthine compounds have been explored for their potential in antifungal applications, particularly in the synthesis of antifungal agents (Sheng et al., 2017).

Cancer Chemoand Radiotherapy

  • Bismuthine compounds are being investigated for their applications in cancer chemo- and radiotherapy, indicating their potential as effective agents in cancer treatment (Kowalik et al., 2019).

properties

IUPAC Name

tribromobismuthane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Bi.3BrH/h;3*1H/q+3;;;/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXKAQZRUJUNDHI-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

Br[Bi](Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

BiBr3
Record name bismuth(III) bromide
Source Wikipedia
URL https://en.wikipedia.org/wiki/Bismuth(III)_bromide
Description Chemical information link to Wikipedia.
Record name Bismuth tribromide
Source Wikipedia
URL https://en.wikipedia.org/wiki/Bismuth_tribromide
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8064850
Record name Bismuthine, tribromo-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

448.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bismuthine, tribromo-

CAS RN

7787-58-8
Record name Bismuth bromide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7787-58-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bismuth bromide
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Record name Bismuthine, tribromo-
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Record name Bismuthine, tribromo-
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Record name Bismuth tribromide
Source European Chemicals Agency (ECHA)
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Record name BISMUTH(III) BROMIDE
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Citations

For This Compound
7
Citations
H Chihara, N Nakamura - Nuclei Zr-Bi, 1989 - Springer
This document is part of Subvolume C ‘Nuclei Zr - Bi’ of Volume 20 ‘Nuclear Quadrupole Resonance Spectroscopy Data’ of Landolt-Börnstein - Group III Condensed Matter. …
Number of citations: 0 link.springer.com
H Chihara, N Nakamura - Nuclei Zn-Bi, Diagrams, Indexes, 1993 - Springer
This document is part of Subvolume B ‘Nuclei Zn - Bi, Diagrams, Indexes’ of Volume 31 ‘Nuclear Quadrupole Resonance Spectroscopy Data’ of Landolt-Börnstein - Group III …
Number of citations: 0 link.springer.com
H Chihara, N Nakamura - Nuclei Zn-Bi, Diagrams, Indexes, 1993 - Springer
This document is part of Subvolume B ‘Nuclei Zn - Bi, Diagrams, Indexes’ of Volume 31 ‘Nuclear Quadrupole Resonance Spectroscopy Data’ of Landolt-Börnstein - Group III …
Number of citations: 0 link.springer.com
VG TORGOV, GV VEREVKIN… - Žurnal …, 1987 - pascal-francis.inist.fr
Extraction des tribromures d'antimoine et de bismuth par des hydrocarbures polycycliques aromatiques CNRS Inist Pascal-Francis CNRS Pascal and Francis Bibliographic Databases …
Number of citations: 0 pascal-francis.inist.fr
NM SEPTSOVA, S SB, P VE - 1976 - pascal-francis.inist.fr
SYSTEME NABR-BIBR3-HBR-H2O A 25OC CNRS Inist Pascal-Francis CNRS Pascal and Francis Bibliographic Databases Simple search Advanced search Search by classification …
Number of citations: 0 pascal-francis.inist.fr
NM SEPTSOVA, S SB, P VE, B AA - 1976 - pascal-francis.inist.fr
ETUDE DES REACTIONS DES CHLORURES ET BROMURES DE LI ET NA AVEC LES HALOGENURES CORRESPONDANTS DE BI EN MILIEU FONDU CNRS Inist Pascal-Francis …
Number of citations: 0 pascal-francis.inist.fr
VG TORGOV, GV VEREVKIN, VV DENISOV…
Number of citations: 0

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